(4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone
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Overview
Description
(4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone is a chemical compound with the molecular formula C10H11FN2O2 It is known for its unique structure, which includes an amino group, a fluorine atom, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone typically involves the coupling of 4-amino-3-fluorophenyl derivatives with morpholine. One common method includes the reaction of 4-amino-3-fluorophenylboronic acid with morpholine under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorophenylboronic acid: Shares the amino and fluorine groups but differs in the presence of a boronic acid group.
4-Amino-3-fluorobenzyl alcohol: Similar structure but with a hydroxyl group instead of the morpholine ring.
Uniqueness
(4-Amino-3-fluorophenyl)-morpholin-4-ylmethanone is unique due to its combination of an amino group, a fluorine atom, and a morpholine ring This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above
Properties
Molecular Formula |
C11H13FN2O2 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
(4-amino-3-fluorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H13FN2O2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 |
InChI Key |
SJQXFKQZZNCDJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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